molecular formula C24H32N2O4 B611176 trans-AUCB CAS No. 885012-33-9

trans-AUCB

Número de catálogo B611176
Número CAS: 885012-33-9
Peso molecular: 412.53
Clave InChI: KNBWKJBQDAQARU-KSSCSKLYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trans-AUCB (t-AUCB) is a potent, orally active, and selective soluble epoxide hydrolase (sEH) inhibitor . It has IC50 values of 1.3 nM, 8 nM, 8 nM for hsEH, mouse sEH, and rat sEH, respectively . It has been shown to have anti-glioma activity .


Molecular Structure Analysis

The molecular formula of trans-AUCB is C24H32N2O4 . The exact mass and monoisotopic mass are 412.23620751 g/mol . The structure includes a urea group and an adamantyl group .


Physical And Chemical Properties Analysis

The molecular weight of trans-AUCB is 412.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

1. Glioblastoma Treatment

Trans-AUCB has been studied for its effects on glioblastoma, a type of brain cancer . It has been found to suppress the growth of human glioblastoma cells by activating NF-κB-p65 . This effect was observed in U251 and U87 human glioblastoma cell lines . Trans-AUCB also induced cell-cycle G0/G1 phase arrest by regulating Cyclin D1 mRNA and protein levels and CDC2 (Thr161) phosphorylation level .

2. Cardiovascular Disease

Trans-AUCB has been used in studies related to cardiovascular diseases . It has been demonstrated that soluble epoxide hydrolase inhibitors (sEHIs), including trans-AUCB, are protective against ischemia-induced lethal arrhythmias . This effect might be due to the suppression of microRNA-1 (miR-1) in the myocardium .

3. Myocardial Infarction

In a mouse model of myocardial infarction, treatment with trans-AUCB was found to reduce infarct size, improve cardiac function, and prevent the development of cardiac arrhythmias . This effect was associated with the repression of miR-133, consequently stimulating KCNQ1 and KCNH2 mRNA and protein expression .

4. Inflammatory Diseases

Trans-AUCB, as a potent and selective sEH inhibitor, has been well studied in inflammatory diseases . The preferred substrates of sEH, epoxyeicosatrienoic acids (EETs), possess numerous beneficial effects on inflammatory events .

5. Hepatocellular Carcinoma

Although trans-AUCB showed no cell growth inhibition on HepG2, a human hepatocellular carcinoma cell line, it efficiently inhibited sEH activities in this cell line . This suggests that the effects of trans-AUCB and other sEH inhibitors on tumors are generally considered to be tumor-type dependent .

6. Epidemiological Studies

Trans-AUCB can be used in high-throughput analyses of non-esterified oxylipins for epidemiological studies . This will help unravel the intricate interactions of the oxylipin cascade and accelerate our understanding of the biological regulation of these important lipid mediators in human disease .

Propiedades

IUPAC Name

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBWKJBQDAQARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-AUCB

Citations

For This Compound
16
Citations
Y Chen, M Capello, MVR Perez, JV Vykoukal… - Molecular …, 2022 - Elsevier
… Small-molecule inhibition of sEH via Trans-AUCB similarly reduced PDAC cell viability, … Notably, in our study, the combination of fenofibrate plus trans-AUCB yielded improved …
Number of citations: 9 www.sciencedirect.com
ZH Maayah, E McGinn, R Al Batran… - Journal of …, 2019 - journals.lww.com
… used trans-AUCB, a selective and potent sEH inhibitor. Cardiac cells were exposed to glucose 25 mM with or without trans-AUCB … Importantly, incubation of cells with trans-AUCB 1 μM …
Number of citations: 12 journals.lww.com
JY Liu, HJ Tsai, SH Hwang, PD Jones… - British journal of …, 2009 - Wiley Online Library
Background and purpose: Early soluble epoxide hydrolase inhibitors (sEHIs) such as 12‐(3‐adamantan‐1‐yl‐ureido)‐dodecanoic acid (AUDA) are effective anti‐hypertensive and anti‐…
Number of citations: 111 bpspubs.onlinelibrary.wiley.com
H Jiang, AG Zhu, M Mamczur, C Morisseau… - … of Pharmacology and …, 2008 - ASPET
… Concentration-response curves of sEH inhibitors, cis-AUCB and trans-AUCB as well as DCU on the hydrolysis of trans-EETs (1 μM). Each point is the mean ± SEM of n = 3 to 4. …
Number of citations: 34 jpet.aspetjournals.org
T Wang, H Li, Y Han, Y Wang, J Gong, K Gao… - Analytical and …, 2020 - Springer
… The antioxidant solution contained 0.2 mg/mL BHT and EDTA and 100 μM trans-AUCB. Stock solutions and antioxidant solutions were stored at − 80 C until use. The extraction solvent …
Number of citations: 13 link.springer.com
C Dalle, J Tournayre, M Mainka, A Basiak-Rasała… - medRxiv, 2022 - medrxiv.org
Background Metabolic syndrome (MetS) is a complex condition encompassing a constellation of cardiometabolic abnormalities. Integratively phenotyping the molecular pathways …
Number of citations: 1 www.medrxiv.org
T Aliwarga, JC Dinh, S Heyward, B Prasad… - International Journal of …, 2022 - mdpi.com
… ]dec-1-ylamino) carbonyl] amino] cyclohexyl] oxy]- benzoic acid (trans-AUCB), a soluble epoxide hydrolase inhibitor, using Precellys 24 homogenizer at 6800 rpm for 6 × 30 s with 60 s …
Number of citations: 1 www.mdpi.com
JY Liu - Frontiers in Pharmacology, 2019 - frontiersin.org
A soluble epoxide hydrolase (sEH) mediates the metabolism of epoxy fatty acids to form the corresponding vicinal diols, which are usually inactive or less active than the epoxide …
Number of citations: 26 www.frontiersin.org
SK Goswami, D Wan, J Yang, CAT Da Silva… - … of Pharmacology and …, 2016 - ASPET
… sEH enzyme inhibition caused by the sEHI trans-AUCB and the sEH knockout decrease piroxicam (NSAID)-induced ulcer formation and transmural inflammation in intestine of …
Number of citations: 48 jpet.aspetjournals.org
C Dalle, J Tournayre, M Mainka… - International Journal of …, 2022 - mdpi.com
Metabolic syndrome (MetS) is a complex condition encompassing a constellation of cardiometabolic abnormalities. Oxylipins are a superfamily of lipid mediators regulating many …
Number of citations: 2 www.mdpi.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.